molecular formula C8H5BrN2O B2812814 3-Bromo-1H-1,7-naphthyridin-4-one CAS No. 53454-34-5

3-Bromo-1H-1,7-naphthyridin-4-one

Cat. No. B2812814
CAS RN: 53454-34-5
M. Wt: 225.045
InChI Key: CISLSYOJOUTPMZ-UHFFFAOYSA-N
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Description

“3-Bromo-1H-1,7-naphthyridin-4-one” is a compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that have diverse biological activities and photochemical properties . They are used in various fields such as medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .


Chemical Reactions Analysis

Naphthyridines react readily with alkyl halides to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Scientific Research Applications

Synthesis and Characterization

The compound 3-Bromo-1H-1,7-naphthyridin-4-one plays a pivotal role in the field of chemical synthesis and characterization. Its derivatives, such as 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, are synthesized using brominating agents, with their structures confirmed via spectral studies like FTIR, NMR, and X-ray single-crystal diffractometry. These compounds exhibit significant properties like monoclinic crystal systems and are stabilized through hydrogen bond interactions, indicating potential applications in materials science and crystal engineering (Patil, Pathan, & Zangade, 2021).

Organic Synthesis

The reactivity of 3-Bromo-1H-1,7-naphthyridin-4-one with potassium amide in liquid ammonia showcases its versatility in organic synthesis. This reaction yields amino derivatives, presenting a pathway to modify the naphthyridine core for various applications. The reaction mechanism involves intermediates like 3,4-didehydro-1,7-naphthyridine, highlighting the compound's utility in synthesizing complex organic molecules (Plas, Woźniak, & Veldhuizen, 2010).

Materials Science

In the domain of materials science, particularly in organic photovoltaic devices, bromo derivatives like 4-bromoanisole have found use as processing additives to control phase separation and purity. This application underlines the broader utility of bromo-naphthyridine derivatives in enhancing the efficiency of electronic materials by promoting the aggregation of polymers, thereby optimizing device performance (Liu et al., 2012).

Catalysis

The structural flexibility of 3-Bromo-1H-1,7-naphthyridin-4-one derivatives enables their application in catalysis. For instance, dinuclear complexes derived from related structures have been employed in water oxidation processes, demonstrating their catalytic capabilities. These complexes exhibit properties influenced by electron donor/acceptor abilities, contributing to advancements in green chemistry and sustainable energy solutions (Zong & Thummel, 2005).

Pharmaceutical Chemistry

While ensuring the exclusion of drug use, dosage, and side effects, it is noteworthy that the structural manipulation of naphthyridine derivatives, including bromination, offers insights into the design of novel compounds with potential bioactivity. The transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones into thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, for instance, enhances their pharmacological potency, suggesting their relevance in the development of therapeutic agents (Singh et al., 1995).

Safety And Hazards

The safety data sheet for a similar compound, “1,7-Naphthyridin-4(1H)-one”, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-bromo-1H-1,7-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-11-7-4-10-2-1-5(7)8(6)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISLSYOJOUTPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C(=CN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-1,7-naphthyridin-4-one

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